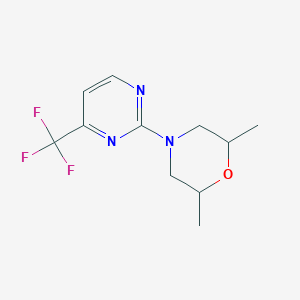

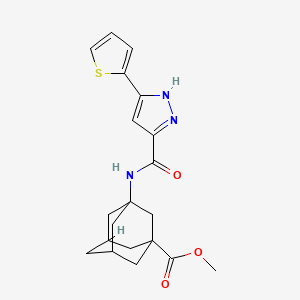

N-(4-ethoxyphenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiophene-based sulfonamides, such as “N-(4-ethoxyphenyl)thiophene-2-sulfonamide”, are synthesized through various methods. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N-(4-ethoxyphenyl)thiophene-2-sulfonamide” is characterized by the presence of a thiophene ring and a sulfonamide group . The isodensity surfaces of the frontier molecular orbitals (FMOs) are the same pattern in most of the compounds, but in some compounds are disturbed due to the presence of highly electronegative hetero-atoms .Chemical Reactions Analysis

Thiophene-based sulfonamides, including “N-(4-ethoxyphenyl)thiophene-2-sulfonamide”, are known for their potent inhibitory effects on carbonic anhydrase I and II isoenzymes . They exhibit noncompetitive inhibitory properties on both isoenzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxyphenyl)thiophene-2-sulfonamide” include its molecular weight (283.36) and molecular formula (C12H13NO3S2). Further properties such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity can be computed .Applications De Recherche Scientifique

Medicinal Chemistry: Anti-Inflammatory Agents

Thiophene derivatives like N-(4-ethoxyphenyl)thiophene-2-sulfonamide have been studied for their potential anti-inflammatory properties. These compounds can be designed to modulate biological pathways that lead to inflammation, making them valuable for the development of new anti-inflammatory drugs .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are significant for the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmaceutical Applications: Antimicrobial Activity

Research has shown that thiophene derivatives exhibit antimicrobial properties, which can be harnessed to develop new antibiotics. The structural flexibility of thiophene allows for the creation of compounds that can target a variety of microbial pathogens .

Drug Synthesis: Voltage-Gated Sodium Channel Blockers

Thiophene derivatives are used in the synthesis of drugs that act as voltage-gated sodium channel blockers. These are important for the development of anesthetics and treatments for conditions related to the nervous system .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals makes them valuable for extending the life of industrial machinery and infrastructure .

Cancer Research: Anticancer Properties

Thiophene compounds have been identified to possess anticancer properties. They can be engineered to interfere with cancer cell growth and proliferation, providing a pathway for the development of novel cancer therapies .

Mécanisme D'action

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, inhibiting their activity. The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition . The compound exhibits noncompetitive inhibitory properties on both isoenzymes .

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(4-ethoxyphenyl)thiophene-2-sulfonamide affects the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by these enzymes . This disruption can impact various physiological processes that rely on this reaction, including respiration and pH regulation .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c1-2-16-11-7-5-10(6-8-11)13-18(14,15)12-4-3-9-17-12/h3-9,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCUFMARANRVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)

![methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)

![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)

![2,4-dichloro-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2987891.png)

![Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate](/img/structure/B2987892.png)

![Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2987893.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2987894.png)